3-Bromo-5-cyanobenzoic acid
Overview
Description
3-Bromo-5-cyanobenzoic acid is an organic compound with the molecular formula C8H4BrNO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and a cyano group at the fifth position
Scientific Research Applications
3-Bromo-5-cyanobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Safety and Hazards
3-Bromo-5-cyanobenzoic acid is classified as Acute Tox. 4 Oral according to the GHS classification . It is harmful if swallowed and can cause skin and eye irritation . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, is recommended when handling this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-5-cyanobenzoic acid can be synthesized through several methods. One common synthetic route involves the bromination of 5-cyanobenzoic acid. The reaction typically uses bromine or a bromine source in the presence of a catalyst or under specific conditions to achieve the desired substitution .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include optimized reaction conditions, such as controlled temperature, pressure, and the use of continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-cyanobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) is often used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution: Products vary depending on the substituent introduced.
Reduction: The primary product is 3-amino-5-cyanobenzoic acid.
Oxidation: Products include various oxidized derivatives of the original compound.
Mechanism of Action
The mechanism by which 3-Bromo-5-cyanobenzoic acid exerts its effects depends on the specific application. In biochemical assays, it may interact with enzymes or proteins, altering their activity. The bromine and cyano groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-methylbenzoic acid
- 4-Bromo-2-cyanobenzoic acid
- 3-Amino-5-bromobenzoic acid
- 4-Bromobenzoic acid
Uniqueness
3-Bromo-5-cyanobenzoic acid is unique due to the presence of both bromine and cyano groups on the benzene ring. This combination imparts distinct chemical properties, making it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
3-bromo-5-cyanobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJKUQVSSJSXLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620504 | |
Record name | 3-Bromo-5-cyanobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
453566-14-8 | |
Record name | 3-Bromo-5-cyanobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-cyanobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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